rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone
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Overview
Description
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone: is a chemical compound with the molecular formula C24H23BrO3 and a molecular weight of 439.34 g/mol . It is an intermediate used in the synthesis of α-Ethylnorepinephrine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone involves the bromination of 1-[3,4-(Dibenzyloxy)phenyl]-1-butanone. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 1-[3,4-(Dibenzyloxy)phenyl]-1-butanol.
Oxidation: 1-[3,4-(Dibenzyloxy)phenyl]-butanoic acid.
Scientific Research Applications
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone involves its role as an intermediate in the synthesis of α-Ethylnorepinephrine . The compound undergoes various chemical transformations to produce the final active molecule. The molecular targets and pathways involved depend on the specific reactions and the final product synthesized .
Comparison with Similar Compounds
- 1-[3,4-(Dibenzyloxy)phenyl]-1-butanone
- 1-[3,4-(Dibenzyloxy)phenyl]-2-chloro-1-butanone
- 1-[3,4-(Dibenzyloxy)phenyl]-2-iodo-1-butanone
Uniqueness: rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. This uniqueness makes it valuable in specific synthetic pathways and research applications.
Properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWDHPHAZOWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675823 |
Source
|
Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-bromobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24538-60-1 |
Source
|
Record name | 1-[3,4-Bis(phenylmethoxy)phenyl]-2-bromo-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24538-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-bromobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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